N-[(3-bromo-4-methoxyphenyl)methyl]pentan-3-amine
Description
N-[(3-bromo-4-methoxyphenyl)methyl]pentan-3-amine is a secondary amine featuring a pentan-3-amine group linked via a methyl bridge to a 3-bromo-4-methoxyphenyl aromatic ring. The bromine substituent at the meta position and methoxy group at the para position on the benzene ring contribute to its unique electronic and steric properties.
Properties
IUPAC Name |
N-[(3-bromo-4-methoxyphenyl)methyl]pentan-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO/c1-4-11(5-2)15-9-10-6-7-13(16-3)12(14)8-10/h6-8,11,15H,4-5,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDYKKKSHQMOHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NCC1=CC(=C(C=C1)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354520 | |
| Record name | N-[(3-Bromo-4-methoxyphenyl)methyl]pentan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355815-59-7 | |
| Record name | N-[(3-Bromo-4-methoxyphenyl)methyl]pentan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-[(3-bromo-4-methoxyphenyl)methyl]pentan-3-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound belongs to the class of phenethylamines, characterized by a phenyl ring substituted with bromine and methoxy groups. The presence of these functional groups influences its reactivity and biological interactions. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological properties.
The mechanism of action for this compound involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and engage in electrostatic interactions, enhancing its binding affinity to various biomolecules. The bromine and methoxy groups contribute to the compound's overall reactivity and selectivity towards certain targets.
Psychoactive Properties
Research indicates that this compound exhibits psychoactive properties similar to other compounds in the phenethylamine category. Its effects on neurotransmitter systems are under investigation, with potential implications for mood regulation and cognitive function.
Antioxidant Activity
The compound has been evaluated for its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases. Preliminary studies suggest that derivatives of related compounds exhibit significant antioxidant activity, which may extend to this compound as well .
Case Studies and Research Findings
Scientific Research Applications
N-[(3-bromo-4-methoxyphenyl)methyl]pentan-3-amine, also known as 3-bromo-4-methoxy-α-pyrrolidinobutiophenone, has a molecular formula of and a molecular weight of approximately 286.21 g/mol. The compound, featuring a brominated aromatic ring and a pentan-3-amine chain, is part of the phenethylamine class of psychoactive substances.
Scientific Research Applications
N-(3-bromo-4-methoxybenzyl)-3-pentanamine hydrobromide has a wide range of applications in scientific research:
- Chemistry Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
- Biology Investigated for its potential biological activity and interactions with biomolecules.
- Medicine Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
- Industry Utilized in the production of specialty chemicals and materials.
This compound exhibits psychoactive properties, similar to other compounds in the phenethylamine category, and its biological activity may have applications in neuropharmacology.
Chemical Reactions
N-(3-bromo-4-methoxybenzyl)-3-pentanamine hydrobromide undergoes various chemical reactions:
- Oxidation The methoxy group can be oxidized to form corresponding aldehydes or acids.
- Reduction The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a different amine compound.
- Substitution The bromine atom can be substituted with other functional groups such as hydroxyl or amino groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products. For example, oxidation of the methoxy group can yield 3-bromo-4-methoxybenzaldehyde, while reduction of the bromine atom can produce N-(4-methoxybenzyl)-3-pentanamine.
Pregnane X Receptor Research
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
Table 1: Substituent Variations in Analogous Brominated Amines
| Compound Name | Substituent Positions on Aromatic Ring | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| N-[(3-bromo-4-methoxyphenyl)methyl]pentan-3-amine | 3-Br, 4-OMe | C₁₃H₁₉BrNO | 285.21 | Meta-bromo, para-methoxy |
| N-(2-Bromo-4,5-dimethoxybenzyl)-3-pentanamine | 2-Br, 4-OMe, 5-OMe | C₁₄H₂₀BrNO₂ | 314.22 | Ortho-bromo, di-methoxy; increased steric hindrance |
| N-[(3-bromo-4-fluorophenyl)methyl]pentan-3-amine | 3-Br, 4-F | C₁₂H₁₇BrFN | 274.17 | Fluorine substitution enhances electronegativity |
| Dasantafil (SCH 446132) | 3-Br, 4-OMe (as part of purine core) | C₂₂H₂₈BrN₅O₅ | 522.40 | Purine derivative with cyclopentyl and hydroxyethyl groups |
Analysis :
- Positional Effects: The meta-bromo and para-methoxy groups in the target compound create a distinct electronic profile compared to ortho-substituted analogs (e.g., N-(2-Bromo-4,5-dimethoxybenzyl)-3-pentanamine).
- Halogen Substitution : Replacing methoxy with fluorine (as in N-[(3-bromo-4-fluorophenyl)methyl]pentan-3-amine) introduces stronger electron-withdrawing effects, which could alter binding affinity in biological systems .
Table 2: Reported Bioactivities of Related Brominated Compounds
Analysis :
- The target compound’s simple amine structure lacks the heterocyclic moieties (e.g., oxadiazole, pyrazolone) found in bioactive analogs.
Physical and Chemical Properties
Table 3: Physicochemical Comparison
| Property | Target Compound | N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine |
|---|---|---|
| Density (g/cm³) | Not reported | 0.959 |
| Boiling Point (°C) | Estimated >300 | 334.8 |
| LogP | ~3.7 (predicted) | 3.763 |
| Water Solubility | Low (lipophilic) | Low |
Analysis :
- The bromine atom in the target compound likely increases molecular weight and density compared to ethoxy/methoxy analogs. High LogP values (~3.7) suggest strong lipophilicity, favoring membrane permeability but limiting aqueous solubility .
Preparation Methods
Synthesis of 3-Bromo-4-Methoxybenzyl Bromide
The benzyl halide serves as the critical electrophile. A two-step process derived from patent CN102199099B involves:
- Bromination of p-fluoronitrobenzene :
- Etherification and reduction :
- Benzyl bromide synthesis :
Reaction with Pentan-3-Amine
- Conditions : Mix 3-bromo-4-methoxybenzyl bromide with pentan-3-amine in tetrahydrofuran (THF) at 25°C for 12 hours.
- Workup : Extract with ethyl acetate, wash with brine, and purify via column chromatography (SiO₂, hexane:ethyl acetate 4:1).
- Yield : 68–75%.
Method 2: Reductive Amination
Synthesis of 3-Bromo-4-Methoxybenzaldehyde
Reductive Amination
- Reaction : Combine 3-bromo-4-methoxybenzaldehyde (1 equiv), pentan-3-amine (1.2 equiv), and sodium cyanoborohydride (NaBH₃CN) in methanol at 25°C for 24 hours.
- Workup : Quench with aqueous NH₄Cl, extract with dichloromethane, and purify via flash chromatography.
- Yield : 63–70%.
Method 3: Grignard Reaction Approach
Grignard Reagent Formation
Ketone Addition and Amination
- Reaction : Add pentan-3-one to the Grignard reagent at −78°C, then warm to room temperature. Quench with ammonium chloride (NH₄Cl) to yield the secondary alcohol.
- Amination : Convert the alcohol to the amine via Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) with phthalimide, followed by hydrazinolysis.
- Yield : 58–65%.
Comparative Analysis of Methods
| Parameter | Nucleophilic Substitution | Reductive Amination | Grignard Approach |
|---|---|---|---|
| Steps | 3 | 2 | 4 |
| Overall Yield | 68–75% | 63–70% | 58–65% |
| Key Advantage | High scalability | Mild conditions | Stereochemical control |
| Limitation | Hazardous bromide handling | Requires aldehyde precursor | Multi-step synthesis |
Q & A
Q. What synthetic strategies are effective for preparing N-[(3-bromo-4-methoxyphenyl)methyl]pentan-3-amine?
A two-step approach is often employed: (1) Bromination and methoxylation of a benzyl precursor to yield 3-bromo-4-methoxybenzyl bromide, followed by (2) nucleophilic substitution with pentan-3-amine under basic conditions (e.g., K₂CO₃ in DMF). Steric hindrance from the branched pentan-3-amine may require elevated temperatures (60–80°C) and extended reaction times (12–24 hours) to achieve optimal yields. Reductive amination between 3-bromo-4-methoxybenzaldehyde and pentan-3-amine, using NaBH₄ or BH₃·THF, is an alternative route .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- 1H/13C NMR : The benzylic methylene group (CH₂NH) appears as a triplet near δ 3.4–3.6 ppm (1H), while the aromatic protons show distinct splitting due to bromo and methoxy substituents.
- Mass Spectrometry : ESI-MS typically displays [M+H]+ at m/z 286 (C₁₃H₂₀BrNO⁺).
- X-ray Crystallography : SHELXL refines anisotropic displacement parameters to resolve potential disorder in the pentan-3-amine chain.
- UV-Vis : Absorption bands near 260–280 nm arise from π→π* transitions in the aromatic system .
Q. What safety protocols are essential when handling this compound?
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 0–6°C to prevent degradation.
- Handling : Use explosion-proof equipment (UN 2733, Class 3/8) and PPE (nitrile gloves, goggles).
- Exposure Response : For skin contact, rinse immediately with water for 15 minutes; seek medical attention if irritation persists .
Advanced Research Questions
Q. How do steric and electronic effects influence its reactivity in amide coupling reactions?
The electron-withdrawing bromo group reduces nucleophilicity at the benzylic position, while the methoxy group enhances resonance stabilization. Steric hindrance from the pentan-3-amine and benzyl groups necessitates bulky coupling agents (e.g., HATU or EDC/DMAP) to minimize side reactions. Kinetic studies using in situ IR spectroscopy can monitor reaction progress and optimize stoichiometry .
Q. What methodologies address challenges in crystallizing this compound for X-ray analysis?
- Crystallization : Slow diffusion of hexane into a saturated DCM solution yields suitable single crystals.
- Data Collection : SHELXT automates space-group determination (e.g., monoclinic P2₁/c) and identifies heavy atoms (Br) for phasing.
- Refinement : SHELXL resolves thermal ellipsoid anisotropy, with R-factors <5% indicating high precision. Twinning, if present, is corrected using the TWIN/BASF commands .
Q. How can computational modeling predict its conformational flexibility in solution?
- DFT Calculations : B3LYP/6-31G(d) optimizations reveal rotational barriers (~8–12 kJ/mol) for the benzyl-pentanamine bond.
- Molecular Dynamics (MD) : Simulations in explicit solvents (e.g., chloroform) show preferential gauche conformers due to steric clashes.
- NMR Validation : Overlay computed (GIAO) and experimental 13C shifts (RMSD <2 ppm) confirms dominant conformers .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies between NMR and X-ray data?
If NMR suggests a single conformer but X-ray reveals disorder:
- Perform variable-temperature NMR to detect dynamic equilibria.
- Re-analyze diffraction data using SQUEEZE (in PLATON) to model solvent voids or disordered regions.
- Cross-validate with IR spectroscopy to confirm hydrogen-bonding patterns .
Methodological Best Practices
- Synthesis Optimization : Use Design of Experiments (DoE) to vary temperature, solvent polarity, and base strength.
- Crystallography : Collect high-resolution data (θ >25°) to minimize systematic errors.
- Safety : Regularly calibrate fume hood airflow and conduct risk assessments for large-scale reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
